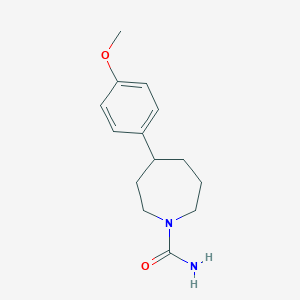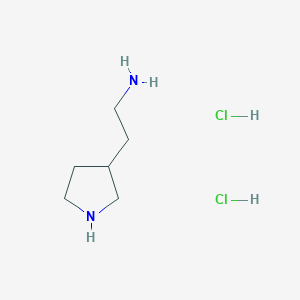
2-(Pyrrolidin-3-yl)ethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrrolidin-3-yl)ethanamine dihydrochloride, also known as PEA or β-phenylethylamine, is a naturally occurring compound found in the human body and various foods. PEA is a monoamine alkaloid that acts as a neurotransmitter and is involved in the regulation of mood, attention, and energy levels. Due to its potential therapeutic benefits, PEA has been the subject of scientific research for many years.
Aplicaciones Científicas De Investigación
DNA Binding and Cytotoxicity Studies
Complexes of copper with tridentate ligands, including derivatives of 2-(pyrrolidin-3-yl)ethanamine, demonstrate significant DNA binding affinity and exhibit cytotoxic properties against cancer cell lines. These complexes bind to calf thymus DNA, indicating potential applications in anticancer research and therapeutic development (Kumar et al., 2012).
Corrosion Inhibition
Schiff base complexes of cadmium(II), derived from ligands including 2-(pyrrolidin-3-yl)ethanamine analogs, have been shown to inhibit corrosion on mild steel surfaces. These findings are significant for materials science, particularly in the development of protective coatings for industrial applications (Das et al., 2017).
Conductive Polymer Studies
Poly-3-(2-ethane carboxylate) pyrrole, a water-soluble self-doping conductive polymer, has been studied for its conductive properties in various oxidized states. This research is pertinent to the development of novel conductive materials with applications in electronics and materials science (Wang et al., 1995).
Catalysis in Organic Synthesis
Palladium(II) complexes involving ligands related to 2-(pyrrolidin-3-yl)ethanamine have been utilized as catalysts for the methoxycarbonylation of olefins, a key reaction in organic synthesis with implications for the production of esters and other valuable chemical products (Zulu et al., 2020).
Ligand Exchange and Spin State Equilibria
The study of Fe(II) complexes with ligands based on 2-(pyrrolidin-3-yl)ethanamine derivatives has revealed intricate ligand exchange behaviors and spin state equilibria in aqueous media. These insights are valuable for understanding the chemical behavior of such complexes in biological systems and for designing molecules with specific magnetic properties (Draksharapu et al., 2012).
Propiedades
IUPAC Name |
2-pyrrolidin-3-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c7-3-1-6-2-4-8-5-6;;/h6,8H,1-5,7H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEVWVDZEFHEMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-yl)ethan-1-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorophenyl)-2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2669489.png)
![N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2669490.png)


![3-Azabicyclo[4.1.0]heptane-7-carboxylic acid hydrochloride](/img/structure/B2669494.png)
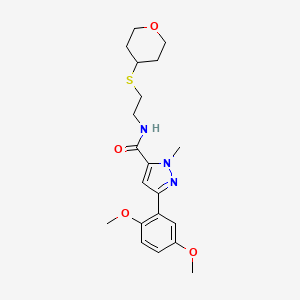
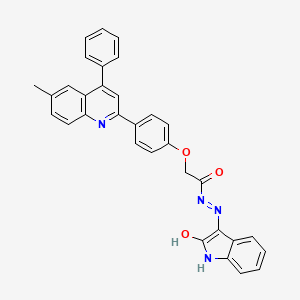
![3-[[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2669498.png)
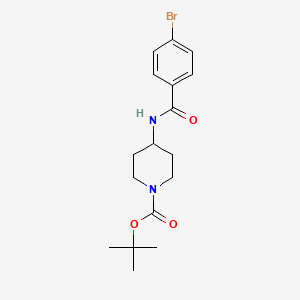

![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2669503.png)
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2669507.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2669508.png)
